Isobrucein A
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Overview
Description
Isobrucein A is a quassinoid consisting of a heteropentacyclic skeleton containing a delta-lactone moiety which is substituted at the alpha-carbon by a 3-methylbutanoyloxy group. It has a role as a metabolite and an antineoplastic agent. It is a delta-lactone, a cyclic ether, an enoate ester, an enone, an organic heteropentacyclic compound, a quassinoid, a triol, a methyl ester and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Anti-Inflammatory and Antihyperalgesic Effects
Isobrucein B, a quassinoid closely related to Isobrucein A, isolated from Picrolemma sprucei, has demonstrated significant anti-inflammatory and antihyperalgesic effects. It was found to inhibit carrageenan-induced inflammatory hyperalgesia in mice, associated with reduced neutrophil migration and decreased production of pro-inflammatory cytokines. Interestingly, this compound does not inhibit NF-κB translocation to macrophage nuclei, suggesting its mechanism of action involves post-transcriptional modulation (Silva et al., 2015).
Cytotoxicity Against Cancer Cells
Isobrucein B and neosergeolide, another quassinoid from the same plant, exhibited significant cytotoxicity against various human tumor cells and the multidrug-resistant human malaria parasite Plasmodium falciparum. These compounds showed potential as larvicides against the dengue fever mosquito vector Aedes aegypti. Notably, they did not exhibit in vitro hemolytic activity, indicating specificity in their cytotoxic effects (Silva et al., 2009).
STAT3 Inhibition in Hematopoietic Malignancies
Quassinoids, including Isobrucein B, have been identified as inhibitors targeting STAT3, a signaling molecule involved in cancer progression. Screening studies using a cell line with a STAT3-dependent luciferase reporter identified neosergeolide and isobrucein B as active compounds. They inhibited tyrosine phosphorylation and activation of STAT3 and decreased total STAT3 protein levels. This indicates their potential utility in targeting STAT3 for antitumor drug discovery (Hiwatari et al., 2007).
Potential Inhibition of SARS-CoV-2 Targets
Isobrucein B and neosergeolide were investigated for their inhibitory potential on the 3CLpro and RdRp targets of SARS-CoV-2 using in silico approaches. The study suggests that these quassinoids may interact with critical proteins of SARS-CoV-2, warranting further in vitro and in vivo experiments to confirm these results and explore their potential as therapeutic agents against COVID-19 (Silva et al., 2021).
Anthelmintic Activity
Isobrucein B demonstrated significant in vitro anthelmintic activity against Haemonchus contortus, a gastrointestinal nematode parasite found in domestic and wild ruminants. This indicates its potential as a novel natural anthelmintic agent (Nunomura et al., 2006).
Properties
Molecular Formula |
C26H34O11 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C26H34O11/c1-10(2)6-15(28)37-17-19-25-9-35-26(19,23(33)34-5)21(31)16(29)18(25)24(4)12(8-14(25)36-22(17)32)11(3)7-13(27)20(24)30/h7,10,12,14,16-21,29-31H,6,8-9H2,1-5H3/t12-,14+,16+,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1 |
InChI Key |
NTBOLWMPXFGUHO-FTSLJJEMSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |
SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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